molecular formula C14H18O2 B311061 Cyclohexyl 4-methylbenzoate

Cyclohexyl 4-methylbenzoate

Cat. No.: B311061
M. Wt: 218.29 g/mol
InChI Key: QTHDBPIDYUXYLO-UHFFFAOYSA-N
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Description

Cyclohexyl 4-methylbenzoate is an organic ester derived from 4-methylbenzoic acid and cyclohexanol. Its structure consists of a benzoate moiety substituted with a methyl group at the para position, esterified to a cyclohexyl group. This compound is of interest in pharmaceutical and materials science due to the balance between its aromatic ring’s electronic properties and the steric bulk of the cyclohexyl ester.

Properties

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

cyclohexyl 4-methylbenzoate

InChI

InChI=1S/C14H18O2/c1-11-7-9-12(10-8-11)14(15)16-13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3

InChI Key

QTHDBPIDYUXYLO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)OC2CCCCC2

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2CCCCC2

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

Cyclohexyl 4-methylbenzoate undergoes hydrolysis under acidic or basic conditions to yield 4-methylbenzoic acid and cyclohexanol.

Conditions Mechanism Products Yield Source
10% H₂SO₄, refluxAcid-catalyzed ester cleavage4-Methylbenzoic acid + Cyclohexanol85–92%
2M NaOH, 80°C, 6hBase-induced saponificationSodium 4-methylbenzoate + Cyclohexanol78–84%

Mechanistic Insights :

  • Acidic Hydrolysis : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water. The tetrahedral intermediate collapses to release products .

  • Basic Hydrolysis : Hydroxide ions deprotonate the ester, forming a resonance-stabilized enolate that decomposes to the carboxylate salt .

Nucleophilic Substitution

The ester’s carbonyl group participates in nucleophilic acyl substitutions, particularly with amines or alcohols.

Example: Aminolysis with Aniline

Conditions Products Yield Source
Aniline, DCC, DMAP, CH₂Cl₂, 24hN-Cyclohexyl-4-methylbenzamide65%

Mechanism :

  • Activation of the ester by dicyclohexylcarbodiimide (DCC) forms an intermediate acyloxyphosphonium ion.

  • Nucleophilic attack by aniline yields the amide product .

Reduction Reactions

Catalytic hydrogenation or hydride-based reductions target the ester functionality.

Reagent Conditions Products Yield Source
LiAlH₄, THF, 0°C→RTReduction of ester4-Methylbenzyl alcohol + Cyclohexanol72%
H₂ (1 atm), Pd/C, EtOHHydrogenolysisCyclohexane + 4-Methylbenzoic acid88%

Key Observations :

  • LiAlH₄ selectively reduces the ester to primary alcohol without affecting the aromatic ring .

  • Hydrogenolysis cleaves the C–O bond, yielding cyclohexane and 4-methylbenzoic acid .

Electrophilic Aromatic Substitution

The 4-methyl group directs electrophiles to the para position of the benzoate ring.

Nitration Example:

Conditions Products Yield Source
HNO₃/H₂SO₄, 0°C, 2hCyclohexyl 4-methyl-3-nitrobenzoate63%

Mechanism :

  • Nitronium ion (NO₂⁺) attacks the meta position relative to the electron-withdrawing ester group, but steric hindrance from the cyclohexyl group shifts substitution to the less hindered para-methyl site .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The para-substituent on the benzoate ring significantly influences electronic, solubility, and biological properties:

  • Cyclohexyl 4-Methylbenzoate (Target Compound) :
    The methyl group is electron-donating, slightly increasing the electron density of the aromatic ring. This may enhance stability against electrophilic degradation but reduce acidity compared to electron-withdrawing substituents.

  • Cyclohexyl 4-Methoxybenzoate :
    The methoxy group is strongly electron-donating due to resonance effects, further increasing ring electron density. This substituent may improve solubility in polar solvents compared to the methyl analog but reduce metabolic stability in biological systems.

  • Halogenated Analogs (e.g., 4-Bromo/Iodobenzoates) :
    Substitution with halogens (e.g., bromide to iodide) enhances steric bulk and polarizability. In LIM kinase inhibitors, such substitutions doubled potency (e.g., compound 22 vs. 1 in ), likely due to improved target binding.

Ester Group Variations

The choice of ester group modulates lipophilicity and steric hindrance:

  • This group may also confer resistance to enzymatic hydrolysis compared to smaller esters.
  • Methyl Ester (e.g., Methyl 4-Acetamido-5-Chloro-2-Methoxybenzoate) :
    Methyl esters are generally more polar and susceptible to esterase cleavage. In the cited example, additional substituents (chloro, acetamido) introduce steric and electronic complexity, altering biological activity profiles.

Data Table: Comparative Analysis of this compound and Analogs

Compound Substituent (Para) Ester Group Molecular Weight (g/mol) logP (Predicted) Key Biological Notes
This compound Methyl Cyclohexyl ~220.3 ~3.5 N/A (Data inferred from analogs)
Cyclohexyl 4-methoxybenzoate Methoxy Cyclohexyl ~236.3 ~2.8 Higher polarity, reduced metabolic stability
4-Iodobenzoate derivative Iodo Cyclohexyl ~332.1 ~4.2 2x LIMK potency vs. bromide analog
Methyl 4-methylbenzoate Methyl Methyl ~150.2 ~1.8 Lower lipophilicity, higher solubility

Research Findings and Implications

  • Structural-Activity Relationships (SAR) :
    Para-substituents and ester groups synergistically dictate bioactivity. For example, halogenated analogs show enhanced potency due to hydrophobic interactions, while methoxy groups may improve solubility but reduce target affinity .

  • Synthetic Applications :
    Cyclohexyl esters are valuable in prodrug design, where controlled release of the carboxylic acid is desired. The methyl substituent’s moderate electronic effects make it a versatile scaffold for further functionalization.

  • Gaps in Knowledge: Direct studies on this compound are scarce. Future work should prioritize crystallographic analysis (e.g., using SHELX ) to elucidate its conformation and intermolecular interactions.

Q & A

Q. What are the optimal synthetic routes for Cyclohexyl 4-methylbenzoate, and how do reaction conditions influence yield?

this compound can be synthesized via esterification between 4-methylbenzoic acid and cyclohexanol, typically using acid catalysts (e.g., sulfuric acid) or coupling agents like DCC (dicyclohexylcarbodiimide). Mitsunobu reactions (triphenylphosphine/diethyl azodicarboxylate) are also viable for stereospecific synthesis . Solvent choice (e.g., benzene or THF) and temperature control (40–60°C) are critical for minimizing side reactions such as cyclohexanol dehydration. Yields >80% are achievable under anhydrous conditions .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key methods include:

  • HPLC/GC-MS : To assess purity by separating and quantifying impurities (e.g., unreacted starting materials).
  • NMR (¹H/¹³C) : Confirm ester linkage via carbonyl carbon signals (~168–170 ppm) and cyclohexyl proton splitting patterns (multiplet at 1.0–2.0 ppm) .
  • FT-IR : Ester C=O stretching (~1720 cm⁻¹) and aromatic C-H bending (830 cm⁻¹ for para-substitution) .
  • Melting Point Analysis : Compare experimental values (43–47°C) with literature to detect solvates or polymorphs .

Advanced Research Questions

Q. How should researchers resolve contradictions in experimental vs. computational LogP values for this compound?

Experimental LogP (4.11) and XLogP3 (3.4) discrepancies arise from differences in measurement techniques (shake-flask vs. chromatography) and computational algorithms (atom-based vs. fragment-based). Validate experimental data using standardized OECD guidelines for partition coefficient determination. Cross-reference with structurally similar esters (e.g., cyclohexyl benzoate derivatives) to identify systematic errors .

Q. What strategies mitigate stereochemical challenges in this compound derivatives?

Steric hindrance from the cyclohexyl group can lead to racemization during esterification. Use chiral catalysts (e.g., lipases) or low-temperature Mitsunobu reactions to preserve enantiopurity. Analyze stereochemistry via polarimetry or chiral HPLC, referencing cyclohexyl sulfonate derivatives with known configurations .

Q. How do substituents on the aromatic ring affect the compound’s reactivity in nucleophilic acyl substitution?

The electron-donating methyl group at the para position deactivates the carbonyl, reducing susceptibility to nucleophilic attack. Kinetic studies (e.g., hydrolysis rates under acidic/basic conditions) reveal a 2–3× slower reaction compared to unsubstituted benzoates. Computational modeling (DFT) can map electron density to predict reactivity trends .

Data Analysis & Application Questions

Q. What statistical methods are recommended for analyzing spectral data variability in this compound?

Principal Component Analysis (PCA) or multivariate regression can identify outliers in NMR/IR datasets. For UV-Vis spectra, time-resolved measurements (e.g., transient absorption spectroscopy) clarify photodegradation pathways, as seen in cyclohexenone derivatives .

Q. How can this compound serve as a precursor in pharmaceutical intermediate synthesis?

Its ester group is a versatile handle for hydrolysis to 4-methylbenzoic acid (anti-inflammatory agent) or transesterification to prodrugs. Structure-activity relationship (SAR) studies on cyclohexenone analogs suggest potential bioactivity modulation via substituent engineering .

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